molecular formula C16H21ClN2O5S B2826845 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate CAS No. 1396758-98-7

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate

Cat. No.: B2826845
CAS No.: 1396758-98-7
M. Wt: 388.86
InChI Key: HAUHSAMVJCTWPY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethylamino group, a furan ring, and a methanesulfonamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl, is often prepared through chlorination of phenyl compounds.

    Introduction of the Dimethylamino Group: This step involves the reaction of the chlorophenyl intermediate with dimethylamine under controlled conditions.

    Incorporation of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Formation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide: Lacks the furan ring, which may affect its biological activity.

    1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)methanesulfonamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties.

Uniqueness

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate is unique due to the presence of the furan ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S.CH2O2/c1-18(2)14(15-8-5-9-21-15)10-17-22(19,20)11-12-6-3-4-7-13(12)16;2-1-3/h3-9,14,17H,10-11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHSAMVJCTWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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